Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride
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Overview
Description
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride is an organic compound with a complex structure It is a hydrochloride salt form of ethyl 2-amino-4-cyclopentylbutanoate, which is a derivative of butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-cyclopentylbutanoate hydrochloride typically involves multiple steps. One common method is the alkylation of an enolate ion derived from ethyl acetoacetate with a suitable alkyl halide, followed by amination and cyclization reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Common reagents include alkyl halides and other electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Ketones, aldehydes, and alcohols.
Scientific Research Applications
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-cyclopentylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-cyclohexylbutanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Ethyl 2-amino-4-phenylbutanoate: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H22ClNO2 |
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Molecular Weight |
235.75 g/mol |
IUPAC Name |
ethyl 2-amino-4-cyclopentylbutanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-7-9-5-3-4-6-9;/h9-10H,2-8,12H2,1H3;1H |
InChI Key |
HWCRGULBIBKDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CCCC1)N.Cl |
Origin of Product |
United States |
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